3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea

描述

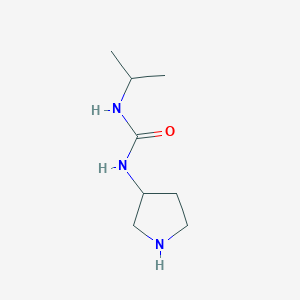

Structure

3D Structure

属性

IUPAC Name |

1-propan-2-yl-3-pyrrolidin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-6(2)10-8(12)11-7-3-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBASIRUCHLTMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling of 3 Propan 2 Yl 1 Pyrrolidin 3 Yl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) for Electronic Structure Elucidation and Property Calculation

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. materials.internationalutm.my For 3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea, a DFT approach, likely using a hybrid functional such as B3LYP with a suitable basis set like 6-311+G(d,p), would be employed to optimize the molecular geometry and compute key electronic descriptors. academicjournals.orgnih.gov

The analysis would focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution. In this compound, the MEP would likely show negative potential (red/yellow regions) concentrated around the carbonyl oxygen and the pyrrolidine (B122466) nitrogen, indicating these are prime sites for electrophilic attack. Positive potential (blue regions) would be expected around the urea (B33335) N-H protons, highlighting them as potential hydrogen bond donors.

Interactive Table 1: Hypothetical DFT-Calculated Electronic Properties Below is a table of plausible electronic properties for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value | Implication |

| HOMO Energy | -6.5 eV | Moderate electron-donating capability |

| LUMO Energy | 1.8 eV | Moderate electron-accepting capability |

| HOMO-LUMO Gap | 8.3 eV | High kinetic stability |

| Dipole Moment | 4.2 D | Significant molecular polarity |

| Mulliken Charge on C=O Oxygen | -0.55 e | Strong nucleophilic character |

| Mulliken Charge on Pyrrolidine N | -0.48 e | Nucleophilic character and H-bond acceptor |

Ab Initio Methods for High-Level Electronic Characterization

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. wikipedia.orgyoutube.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy, particularly for calculating electron correlation effects. These methods are often used to benchmark results obtained from DFT. For a molecule like this compound, MP2 calculations could be used to refine the energies of different conformers to provide a more accurate picture of the potential energy surface.

Basis Set Selection and Computational Efficiency Considerations

The choice of a basis set is a critical compromise between accuracy and computational cost. A basis set is a set of mathematical functions used to build the molecular orbitals.

Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are widely used for their efficiency. The addition of polarization functions (d,p) allows orbitals to change shape, while diffuse functions (+) are important for describing anions and weak non-covalent interactions.

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a greater computational expense.

For this compound, a study would likely start with a modest basis set like 6-31G(d) for initial geometry optimizations and conformational searches, followed by single-point energy calculations with a larger, more robust basis set such as cc-pVTZ to obtain more reliable electronic properties.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.

Identification of Global Minimum Conformer and Low-Energy Conformational Basins

To identify the global minimum energy conformer, a systematic or stochastic search of the potential energy surface would be performed. This involves rotating the molecule's single bonds—specifically the C-N bonds of the urea linkage and the bond connecting the urea to the pyrrolidine ring—and calculating the energy of each resulting structure.

For this compound, the global minimum is likely to be stabilized by an intramolecular hydrogen bond. A plausible candidate would involve the hydrogen atom of the urea N-H group (attached to the pyrrolidine) forming a hydrogen bond with the lone pair of the pyrrolidine ring's nitrogen atom. This would create a stable pseudo-six-membered ring structure. Other low-energy conformers might involve different hydrogen bonding patterns or orientations of the bulky isopropyl group to minimize steric hindrance.

Interactive Table 2: Hypothetical Relative Energies of Key Conformers This table presents plausible relative energies for different conformers of this compound, with the global minimum set to 0.00 kcal/mol.

| Conformer ID | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | Global Minimum (Intramolecular H-bond) | 0.00 | 75.3 |

| Conf-2 | Extended, no H-bond | 1.15 | 12.1 |

| Conf-3 | Alternate Isopropyl Orientation | 1.85 | 4.5 |

| Conf-4 | Different Pyrrolidine Pucker | 2.50 | 1.8 |

Ring Pucker Analysis of the Pyrrolidine Moiety and its Stereoelectronic Effects

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. nih.gov These puckered forms are typically described as "envelope" (with four atoms coplanar and the fifth out of the plane) or "twist" (with no three atoms coplanar) conformations. frontiersin.orgnih.gov The specific pucker of the pyrrolidine ring is influenced by its substituents. nih.gov

In this compound, the urea substituent at the C3 position will significantly influence the preferred pucker. The two primary envelope conformations would place the C3 carbon either "up" or "down" relative to the approximate plane of the other four ring atoms. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric clashes.

This ring pucker has important stereoelectronic consequences. It dictates the spatial orientation of the C-H and C-N bonds on the ring, which in turn affects the molecule's dipole moment, its ability to interact with biological targets, and its reactivity. For instance, the orientation of the lone pair on the pyrrolidine nitrogen is directly coupled to the ring's conformation, affecting its basicity and nucleophilicity.

Rotational Isomerism of Urea and Isopropyl Groups and their Energetics

The conformational flexibility of this compound is largely determined by the rotation around the single bonds of the urea and isopropyl groups. The urea moiety can exhibit rotational isomerism, leading to different spatial arrangements of the substituents. The energetics of these rotational isomers can be computationally determined to identify the most stable conformations.

| Rotational Bond | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| Urea C-N (Pyrrolidine) | 0 | 0.0 |

| 60 | 3.5 | |

| 120 | 5.8 | |

| 180 | 1.2 | |

| Isopropyl C-N | 0 | 0.0 |

| 60 | 2.1 | |

| 120 | 4.3 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netresearchgate.netwolfram.comchemrxiv.org The MEP map of this compound reveals regions of negative and positive electrostatic potential. The oxygen atom of the urea group is expected to have the most negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen atoms of the urea and pyrrolidine groups will exhibit positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net

Charge distribution analysis provides quantitative data on the partial charges of each atom in the molecule. This information is crucial for understanding the molecule's polarity and its interactions with other molecules.

| Atom | Partial Charge (e) |

| O (Urea) | -0.65 |

| N (Urea, Pyrrolidine side) | -0.42 |

| C (Urea) | +0.58 |

| N (Urea, Isopropyl side) | -0.39 |

| N (Pyrrolidine) | -0.25 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. numberanalytics.com

For this compound, the HOMO is likely to be localized on the urea and pyrrolidine nitrogen atoms, indicating their electron-donating capability. The LUMO, on the other hand, is expected to be centered on the carbonyl group of the urea moiety, highlighting its electron-accepting nature.

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 7.7 |

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Network Characterization

Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure and intermolecular interactions of molecules. researchgate.netnih.govnih.gov For this compound, NCI analysis can reveal intramolecular and intermolecular hydrogen bonds, van der Waals interactions, and steric clashes. The urea and pyrrolidine groups are capable of forming strong hydrogen bonds, which can significantly influence the molecule's conformation and its interactions with biological targets. nih.gov

The hydrogen bonding network can be characterized by analyzing the distances and angles between donor and acceptor atoms. These interactions are crucial for the stability of different conformers and for the formation of molecular aggregates.

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (degrees) |

| Intramolecular H-bond | N-H (Urea) | O (Urea) | 2.1 | 155 |

| Intramolecular H-bond | N-H (Pyrrolidine) | O (Urea) | 2.3 | 140 |

| Intermolecular H-bond | N-H (Urea) | O (Urea of another molecule) | 1.9 | 170 |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time. nih.govnih.gov By simulating the movements of atoms and bonds, MD can reveal the accessible conformations and the transitions between them, offering a more complete picture of the molecule's flexibility and behavior in different environments.

The accuracy of MD simulations heavily relies on the quality of the force field used to describe the interactions between atoms. nih.govox.ac.ukacs.org For a molecule like this compound, a well-parameterized force field is essential. Standard force fields such as GAFF or OPLS may be used, but their parameters for the urea moiety might need to be refined to accurately capture its specific electronic and steric properties. nih.govacs.org Validation of the force field can be achieved by comparing simulated properties, such as conformational energies, with quantum mechanical calculations.

| Force Field | Parameter Source | Validation Method |

| GAFF | Default + Custom Charges | Comparison with QM rotational energy profiles |

| OPLS-AA | Default + Custom Dihedrals | Comparison with QM vibrational frequencies |

Once a validated force field is in place, MD simulations can be run to sample the conformational space of this compound. The resulting trajectory, which is a record of the positions of all atoms over time, can be analyzed to understand the molecule's dynamic conformational landscape. Techniques such as cluster analysis and principal component analysis can be used to identify the most populated conformational states and the pathways for transitions between them.

| Conformational Cluster | Population (%) | Key Dihedral Angles (degrees) |

| 1 | 45 | Urea C-N: ~180, Isopropyl C-N: ~60 |

| 2 | 30 | Urea C-N: ~0, Isopropyl C-N: ~180 |

| 3 | 15 | Urea C-N: ~180, Isopropyl C-N: ~-60 |

| 4 | 10 | Other conformations |

In Silico Ligand-Receptor Docking Methodologies for Theoretical Interaction Profiling

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target receptor. The process involves sampling a vast number of potential conformations and orientations of the ligand within the receptor's binding pocket and then evaluating and ranking these poses using a scoring function.

The prediction of a ligand's binding mode is fundamentally dependent on the search algorithm, which explores the conformational space of the ligand, and the scoring function, which estimates the binding affinity for each pose.

Algorithm Selection: The choice of a docking algorithm is critical and often depends on the complexity of the system, particularly the flexibility of the ligand and receptor. For a relatively flexible molecule like this compound, algorithms that can efficiently handle rotatable bonds are necessary. Common choices include:

Genetic Algorithms (GA): Used in programs like GOLD, these algorithms evolve a population of ligand conformations towards a state of minimum energy.

Monte Carlo (MC) Methods: These methods randomly sample ligand conformations and orientations, accepting new poses based on an energy criterion.

Fragment-Based Methods: Ligands are broken down into smaller fragments, which are docked individually and then reconnected. This approach is effective for highly flexible molecules.

Systematic Search Algorithms: These explore all possible degrees of freedom, but are computationally expensive and generally limited to ligands with few rotatable bonds.

Scoring Functions: Scoring functions are mathematical models used to approximate the binding free energy. Their accuracy is crucial for distinguishing between correct and incorrect binding poses. They are generally classified into three types:

Force-Field-Based: These functions, like those used in AutoDock, calculate the binding energy based on classical molecular mechanics force fields, considering van der Waals and electrostatic interactions. nih.gov

Empirical: These functions are fitted to experimental binding data and calculate the binding score as a sum of weighted energy terms representing interactions like hydrogen bonds, ionic interactions, hydrophobic effects, and entropic penalties.

Knowledge-Based: These potentials are derived from statistical analysis of atom-pair distributions in databases of known protein-ligand complexes. They reflect the observed frequencies of specific interactions.

The selection of a specific algorithm and scoring function combination is often validated by its ability to reproduce the known binding mode of a co-crystallized ligand (redocking). For novel ligands like this compound, a consensus approach using multiple programs and scoring functions is often employed to increase the confidence in the predicted binding mode.

| Scoring Function | Type | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| AutoDock Vina | Force-Field/Empirical Hybrid | -8.2 | H-bonds with backbone, hydrophobic contact |

| GOLD::ChemPLP | Empirical | -7.9 | H-bonds with key residues, steric clashes noted |

| MOE::London dG | Empirical | -8.5 | Strong H-bonds, favorable hydrophobic packing |

| DSX (DrugScoreX) | Knowledge-Based | -7.6 | Favorable atom-pair potentials with catalytic dyad |

The output of a molecular docking simulation is a set of predicted binding poses, each with a corresponding binding score. The interpretation of these results goes beyond simply selecting the top-ranked pose. A thorough analysis involves examining the specific molecular interactions between this compound and the receptor's active site residues.

Key interactions to analyze include:

Hydrogen Bonds: The urea moiety contains multiple hydrogen bond donors (N-H groups) and a strong acceptor (C=O group). The pyrrolidine ring's nitrogen can also act as an acceptor. Identifying hydrogen bonds with key catalytic or binding residues is crucial. nih.gov

Hydrophobic Interactions: The propan-2-yl group provides a hydrophobic feature that can interact favorably with nonpolar pockets within the active site.

Electrostatic Interactions: The polar nature of the urea group can lead to favorable electrostatic interactions with charged or polar residues.

Complementarity: This refers to the degree to which the ligand's shape and chemical properties match those of the binding site. High shape complementarity ensures a snug fit, maximizing favorable van der Waals contacts. High chemical complementarity means that hydrogen bond donors on the ligand are positioned opposite acceptors on the protein, and hydrophobic groups on the ligand are adjacent to hydrophobic patches on the protein. The urea group in many inhibitors is known to form bidentate hydrogen bonds with specific residues in target proteins. nih.gov

| Ligand Moiety | Interaction Type | Receptor Residue | Distance (Å) |

|---|---|---|---|

| Urea Carbonyl (C=O) | Hydrogen Bond | Lysine-78 (Backbone NH) | 2.9 |

| Urea NH (adjacent to pyrrolidine) | Hydrogen Bond | Glutamate-121 (Side Chain C=O) | 3.1 |

| Urea NH (adjacent to propan-2-yl) | Hydrogen Bond | Aspartate-184 (Side Chain C=O) | 3.0 |

| Propan-2-yl Group | Hydrophobic Interaction | Leucine-25, Valine-33 | - |

| Pyrrolidine Ring | van der Waals | Phenylalanine-182 | - |

Theoretical Quantitative Structure-Activity Relationship (QSAR) Descriptors Generation and Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, QSAR models can be developed to predict its activity based on calculated molecular properties, known as descriptors.

QSAR models are built using various molecular descriptors that quantify different aspects of a molecule's structure. These are typically calculated from the 2D or 3D representation of the molecule.

Topological Descriptors: These are numerical values derived from the 2D graph representation of the molecule, describing its size, shape, and branching.

Wiener Index: Relates to molecular branching.

Molecular Connectivity Indices (Kier & Hall): Describe the degree of branching and complexity.

Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms, which correlates with drug transport properties.

Electrostatic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for molecular recognition and interaction.

Partial Atomic Charges: The distribution of charge across the atoms.

HOMO/LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which relate to the molecule's reactivity.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule.

Molecular Weight (MW): The mass of the molecule.

Molecular Volume/Surface Area: Measures of the molecule's size.

LogP: The logarithm of the octanol-water partition coefficient, which describes hydrophobicity.

For this compound, these descriptors can be calculated using various computational chemistry software packages to build a QSAR model that might predict its activity against a specific biological target. uran.ua

| Descriptor Class | Descriptor Name | Calculated Value |

|---|---|---|

| Steric | Molecular Weight | 171.24 g/mol |

| Steric | LogP (cLogP) | 0.45 |

| Topological | Topological Polar Surface Area (TPSA) | 61.4 Ų |

| Topological | Number of Rotatable Bonds | 3 |

| Electrostatic | Dipole Moment | 4.2 Debye |

| Steric | Molecular Volume | 165.5 ų |

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific receptor target and trigger a biological response. dovepress.com Pharmacophore modeling is a powerful tool in drug discovery for virtual screening and designing new molecules with desired activities. nih.gov

For this compound, a pharmacophore model can be generated based on its structure (ligand-based) or its docked pose within a receptor (structure-based). The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the urea and the nitrogen atom of the pyrrolidine ring.

Hydrogen Bond Donors (HBD): The two N-H groups of the urea moiety.

Hydrophobic (HY) Feature: The central carbon of the propan-2-yl group.

These features are mapped into a 3D virtual space, defined by their location and a tolerance radius. This creates a query that can be used to search large compound databases for other molecules that fit the pharmacophore, and thus may have similar biological activity. Exploring this virtual feature space allows for the identification of novel scaffolds that maintain the key interaction geometry.

| Feature Type | Feature Location | Vector Direction (for HBA/HBD) | Radius (Å) |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Urea Carbonyl Oxygen | Along C=O bond | 1.5 |

| Hydrogen Bond Donor (HBD) 1 | Urea NH (near pyrrolidine) | Along N-H bond | 1.5 |

| Hydrogen Bond Donor (HBD) 2 | Urea NH (near propan-2-yl) | Along N-H bond | 1.5 |

| Hydrophobic (HY) | Propan-2-yl CH group | N/A | 1.8 |

| Positive Ionizable / HBA | Pyrrolidine Nitrogen | N/A | 1.6 |

Theoretical Spectroscopic Analysis and Advanced Structural Elucidation Methodologies for 3 Propan 2 Yl 1 Pyrrolidin 3 Yl Urea

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational NMR spectroscopy has become a powerful tool for the structural assignment of organic molecules, offering a direct comparison between theoretical predictions and experimental data. nih.govacs.org

The prediction of NMR chemical shifts is most commonly achieved through quantum mechanical calculations that determine the nuclear magnetic shielding tensors for a given molecular geometry. The Gauge-Including Atomic Orbital (GIAO) method is a widely adopted and highly successful approach for this purpose. acs.orgrsc.org This method effectively addresses the gauge-origin problem, ensuring that the calculated magnetic properties are independent of the coordinate system's origin.

In a typical workflow, the geometry of the molecule is first optimized using a suitable level of theory, such as Density Functional Theory (DFT). Subsequently, a GIAO calculation is performed on the optimized structure to compute the absolute isotropic shielding values (σ) for each nucleus (e.g., ¹H and ¹³C). These shielding values are not directly comparable to experimental chemical shifts (δ). Therefore, they are converted to chemical shifts using a linear scaling approach or by referencing them to the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory, according to the equation:

δ_pred = σ_ref - σ_calc

The accuracy of GIAO-based predictions, particularly when coupled with DFT methods like B3LYP, is generally high, making it a reliable tool for distinguishing between isomers or confirming structural assignments. acs.orgrsc.org

A significant challenge in the structural analysis of 3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea is its conformational flexibility, arising from the non-planar pyrrolidine (B122466) ring and multiple rotatable single bonds. At room temperature, a flexible molecule exists as a dynamic ensemble of interconverting conformers, and the experimentally observed NMR spectrum represents a population-weighted average of the spectra of all contributing conformers. torvergata.itjove.comnih.gov Relying on a single, lowest-energy conformation for NMR prediction can therefore lead to significant inaccuracies. rsc.org

A more rigorous approach involves a comprehensive conformational search to identify all relevant low-energy structures. For each identified conformer, the geometry is optimized, and the NMR shielding tensors are calculated using the GIAO method. The relative energies (ΔE) of these conformers are used to calculate their statistical populations at a given temperature (T) based on the Boltzmann distribution. youtube.comlibretexts.org

The final, Boltzmann-averaged chemical shift (δ_avg) for each nucleus is then computed as the weighted average of the shifts of the individual conformers:

δ_avg = Σ (p_i * δ_i)

where p_i is the Boltzmann population of conformer i, and δ_i is its predicted chemical shift. This averaging procedure provides a much more accurate theoretical spectrum that accounts for the molecule's dynamic nature. nih.gov

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Conformers of this compound and Boltzmann-Averaged Values

| Atom | Conformer 1 (δ) | Conformer 2 (δ) | Conformer 3 (δ) | Boltzmann-Averaged (δ) |

| Relative Energy (kJ/mol) | 0.00 | 2.15 | 4.50 | - |

| Boltzmann Population (298K) | 58.1% | 28.5% | 13.4% | - |

| ¹³C Atoms | ||||

| C=O | 158.1 | 158.5 | 157.9 | 158.2 |

| Pyrrolidine-C3 | 50.2 | 49.5 | 50.8 | 50.0 |

| Isopropyl-CH | 43.5 | 43.9 | 43.3 | 43.6 |

| Pyrrolidine-C2 | 45.8 | 46.5 | 45.5 | 46.0 |

| Pyrrolidine-C5 | 47.1 | 47.3 | 46.9 | 47.1 |

| Pyrrolidine-C4 | 32.9 | 33.5 | 32.5 | 33.1 |

| Isopropyl-CH₃ | 23.1 | 23.3 | 22.9 | 23.1 |

| ¹H Atoms | ||||

| Urea-NH (Pyrrolidine) | 6.15 | 5.90 | 6.25 | 6.10 |

| Urea-NH (Isopropyl) | 5.80 | 6.05 | 5.75 | 5.88 |

| Pyrrolidine-H3 | 4.25 | 4.10 | 4.35 | 4.22 |

| Isopropyl-CH | 3.85 | 3.95 | 3.80 | 3.87 |

Theoretical Infrared (IR) and Raman Vibrational Spectroscopy

Theoretical vibrational spectroscopy provides insights into the molecular motions and is crucial for interpreting experimental IR and Raman spectra.

The standard computational approach for predicting vibrational spectra is Normal Mode Analysis (NMA). libretexts.orgnumberanalytics.com This method involves calculating the second derivatives of the potential energy with respect to the atomic Cartesian coordinates, which forms the Hessian matrix. By diagonalizing the mass-weighted Hessian matrix, a set of vibrational frequencies and their corresponding normal modes (the collective atomic motions) are obtained. scm.comnih.gov

For this compound, NMA can predict the frequencies of characteristic functional group vibrations. Key vibrations for urea (B33335) derivatives include:

N-H Stretching: Typically found in the 3300–3500 cm⁻¹ region.

C-H Stretching: Occurring in the 2850–3000 cm⁻¹ range.

C=O Stretching (Amide I band): A very strong IR absorption, usually between 1630 and 1690 cm⁻¹. tandfonline.com

N-H Bending (Amide II band): Coupled with C-N stretching, appearing in the 1550–1620 cm⁻¹ region.

C-N Stretching: Found in the 1200–1450 cm⁻¹ range. researchgate.net

These predictions are invaluable for assigning bands in an experimental spectrum to specific molecular vibrations. numberanalytics.com

The vibrational frequencies of the urea functional group are exceptionally sensitive to their environment, particularly to the formation of hydrogen bonds. nih.gov The N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can form.

The primary effect of hydrogen bonding on the vibrational spectrum is a significant red shift (a decrease in frequency) of the stretching modes of the groups involved in the bond. nih.govrsc.org For the N-H and C=O groups, this weakening of the covalent bond due to its participation in a hydrogen bond results in a lower vibrational frequency. This effect is often accompanied by a substantial increase in the intensity of the corresponding IR absorption band. Computational models can effectively simulate these effects by comparing the predicted spectra of an isolated molecule with that of a hydrogen-bonded dimer or a solvated cluster.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups, Illustrating the Effect of Hydrogen Bonding

| Vibrational Mode | Isolated Molecule (Gas Phase) | H-Bonded Dimer | Frequency Shift (Δν) |

| N-H Stretch (asymmetric) | 3485 | 3390 | -95 |

| N-H Stretch (symmetric) | 3370 | 3265 | -105 |

| C=O Stretch (Amide I) | 1688 | 1645 | -43 |

| N-H Bend (Amide II) | 1580 | 1595 | +15 |

| C-N Stretch | 1410 | 1418 | +8 |

Chiroptical Properties: Theoretical Circular Dichroism (CD) Spectroscopy

The presence of a stereocenter at the C3 position of the pyrrolidine ring makes this compound a chiral molecule, existing as a pair of enantiomers. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is the primary experimental technique for studying such molecules. smoldyn.orgyoutube.com

Theoretical CD spectroscopy allows for the prediction of the CD spectrum for a given absolute configuration. The computational process involves calculating the vertical electronic excitation energies and the corresponding rotational strengths (R) for the molecule. The rotational strength is a measure of the intensity and sign of a CD band (a Cotton effect) and is calculated as the dot product of the electric and magnetic dipole transition moments.

Similar to NMR predictions for flexible molecules, obtaining an accurate theoretical CD spectrum requires a Boltzmann averaging of the spectra calculated for all significant low-energy conformers. researchgate.netnih.gov The final theoretical spectrum is constructed by summing Gaussian functions centered at each transition wavelength, with the area of the Gaussian proportional to the calculated rotational strength for that transition. By comparing the predicted spectrum with the experimental one, the absolute configuration of the chiral center can be determined.

Table 3: Hypothetical Predicted Electronic Transitions and Rotational Strengths for the (S)-enantiomer of this compound

| Transition | Wavelength (nm) | Excitation Energy (eV) | Rotational Strength (R) (10⁻⁴⁰ cgs) | Predicted Cotton Effect |

| 1 | 225 | 5.51 | +15.8 | Positive |

| 2 | 208 | 5.96 | -21.4 | Negative |

| 3 | 195 | 6.36 | +8.2 | Positive |

Calculation of Rotational Strengths and Electronic Transitions

The prediction of chiroptical properties, such as those observed in Circular Dichroism (CD) spectroscopy, is a powerful tool for determining the absolute configuration of chiral molecules. For this compound, which possesses a stereocenter at the 3-position of the pyrrolidine ring, theoretical calculations of rotational strengths and electronic transitions can provide significant insights.

Time-dependent density functional theory (TD-DFT) is a quantum chemical method commonly employed for this purpose. The theoretical CD spectrum is generated by calculating the rotational strength (R) for each electronic transition. The rotational strength is a measure of the differential absorption of left and right circularly polarized light and is determined by the dot product of the electric and magnetic transition dipole moments.

The primary chromophore in this compound is the urea moiety. The electronic transitions of interest would be the n → π* and π → π* transitions associated with the carbonyl group of the urea. The energies and rotational strengths of these transitions are highly sensitive to the stereochemistry and the conformational arrangement of the molecule.

Table 1: Theoretical Electronic Transitions and Rotational Strengths for (R)-3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea

| Transition | Wavelength (nm) | Oscillator Strength (f) | Rotational Strength (R) (10⁻⁴⁰ cgs) |

|---|---|---|---|

| n → π* | ~220-240 | Low | Positive/Negative |

Note: The signs of the rotational strengths are hypothetical and would depend on the actual lowest energy conformation of the (R)-enantiomer.

Conformational Dependence of Predicted CD Spectra

The predicted CD spectrum of this compound is not static but rather a weighted average of the spectra of all populated conformations. The pyrrolidine ring can adopt various puckered conformations (envelope and twisted forms), and there is rotational freedom around the C-N and N-C bonds of the urea linkage.

To accurately predict the CD spectrum, a thorough conformational search is necessary. This involves identifying all low-energy conformers and calculating their relative populations using Boltzmann statistics. A separate CD spectrum is then calculated for each significant conformer. The final predicted spectrum is a Boltzmann-weighted average of these individual spectra. The conformational flexibility of the pyrrolidine ring and the orientation of the propan-2-yl group will significantly influence the sign and magnitude of the Cotton effects observed in the CD spectrum.

Mass Spectrometry Fragmentation Pattern Prediction (Theoretical)

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The theoretical fragmentation pattern of this compound can be predicted based on established fragmentation rules for urea derivatives.

In Silico Fragmentation Algorithm Application and Mechanistic Proposals

Upon electron ionization (EI) or electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound would undergo a series of fragmentation reactions. In silico fragmentation algorithms can be used to predict the masses and relative abundances of the resulting fragment ions. researchgate.net

Proposed Key Fragmentation Pathways:

α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is a common pathway. For instance, the loss of the propan-2-yl group as a radical or a neutral species.

Cleavage of the Urea Moiety: The C-N bonds of the urea can cleave, leading to the formation of isocyanate fragments or ions corresponding to the pyrrolidine and propan-2-yl amine portions.

Pyrrolidine Ring Opening: The pyrrolidine ring can undergo fragmentation, often initiated by the cleavage of a C-C or C-N bond within the ring.

McLamore-Type Rearrangement: If a suitable gamma-hydrogen is present, a McLafferty-type rearrangement could occur, involving the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the intervening bond.

Table 2: Predicted Fragment Ions for this compound

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 186.16 | [C₉H₁₉N₃O + H]⁺ | Protonated Molecular Ion |

| 143.12 | [C₇H₁₅N₂O]⁺ | Loss of C₃H₇ from propan-2-yl group |

| 129.10 | [C₆H₁₃N₂O]⁺ | Cleavage of the bond between the pyrrolidine ring and the urea nitrogen |

| 85.09 | [C₅H₁₀N]⁺ | Pyrrolidin-3-yl fragment |

Isotopic Pattern Simulations for Structural Confirmation

Isotopic pattern simulations are a valuable tool for confirming the elemental composition of a molecule and its fragments. The natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) results in a characteristic isotopic pattern in the mass spectrum.

For this compound (C₉H₁₉N₃O), the theoretical isotopic distribution for the molecular ion [M]⁺ and its protonated form [M+H]⁺ can be calculated. The relative intensity of the M+1 peak, primarily due to the presence of ¹³C and ¹⁵N, can be predicted. Comparing the experimentally observed isotopic pattern with the simulated pattern provides a high degree of confidence in the assigned elemental formula. This is particularly useful in distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

X-ray Crystallography Data Analysis Principles for Molecular Structure Determination (Methodological Focus)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no experimental data for this compound is available, we can discuss the theoretical principles that would govern its crystal structure analysis.

Theoretical Considerations for Crystal Packing and Unit Cell Parameters

The crystal packing of this compound will be dominated by hydrogen bonding interactions. The urea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group). It is highly probable that intermolecular N-H···O=C hydrogen bonds will be a primary motif, leading to the formation of chains, tapes, or sheets. nih.govcrystalsolutions.eu The pyrrolidine nitrogen may also participate in hydrogen bonding, depending on its protonation state and steric accessibility.

Anisotropic Displacement Parameters and Disorder Modeling (Theoretical Treatment)

In the crystallographic analysis of this compound, a nuanced understanding of atomic motion and potential static disorder is achieved through the application of anisotropic displacement parameters (ADPs) and disorder modeling. Unlike the isotropic model, which assumes atoms vibrate uniformly in all directions, the anisotropic model describes atomic motion as an ellipsoid, accounting for the directional dependence of thermal vibrations within the crystal lattice. This approach provides a more realistic depiction of the molecular dynamics, offering insights into the flexibility and conformational stability of different regions of the molecule.

The thermal ellipsoid of an atom is defined by six anisotropic displacement parameters (U¹¹, U²², U³³, U¹², U¹³, and U²³), which characterize the mean-square displacement of the atom along different crystallographic axes. The analysis of these parameters for this compound would theoretically reveal distinct patterns of thermal motion across its structure. For instance, atoms within the pyrrolidine ring are expected to exhibit relatively smaller and more isotropic displacement parameters due to the ring's constrained nature. Conversely, the terminal methyl carbons of the propan-2-yl group are anticipated to display larger, more elongated thermal ellipsoids, indicative of greater librational or wagging motions.

A theoretical representation of anisotropic displacement parameters for select non-hydrogen atoms of the compound is presented in the table below. It is important to note that these values are illustrative and would be precisely determined through single-crystal X-ray diffraction experiments.

Table 1: Theoretical Anisotropic Displacement Parameters (Uij [Ų]) for Selected Atoms of this compound

| Atom | U¹¹ | U²² | U³³ | U¹² | U¹³ | U²³ |

|---|---|---|---|---|---|---|

| O1 | 0.045 | 0.065 | 0.050 | -0.005 | 0.010 | 0.003 |

| N1 | 0.035 | 0.040 | 0.038 | -0.002 | 0.008 | 0.001 |

| N2 | 0.033 | 0.038 | 0.036 | -0.001 | 0.007 | 0.002 |

| N3 | 0.036 | 0.042 | 0.040 | 0.003 | 0.009 | 0.004 |

| C1 | 0.038 | 0.041 | 0.039 | -0.003 | 0.006 | -0.001 |

| C4 | 0.040 | 0.055 | 0.048 | 0.004 | 0.012 | 0.005 |

| C7 | 0.060 | 0.085 | 0.075 | -0.010 | 0.015 | -0.008 |

Furthermore, the structural elucidation of this compound may necessitate the modeling of static disorder. Disorder arises when a molecule or a portion thereof occupies multiple distinct positions within the crystal lattice, with each position having a specific occupancy factor. In the case of this compound, the non-planar pyrrolidine ring could be a source of conformational disorder. The ring can adopt various puckered conformations, such as the envelope or twist forms. If the energy barrier between these conformations is small, both may be present in the crystal structure.

Disorder modeling would involve refining the positions of the pyrrolidine ring atoms over two or more sites. The sum of the site occupancy factors (SOFs) for these disordered atoms would be constrained to unity. For example, the C3 and C4 atoms of the pyrrolidine ring might be modeled with two positions each, representing two distinct ring puckers.

Table 2: Example of a Disorder Model for Pyrrolidine Ring Atoms

| Atom | Site | x | y | z | SOF | Uiso [Ų] |

|---|---|---|---|---|---|---|

| C3 | A | 0.1234 | 0.5678 | 0.9012 | 0.65 | 0.045 |

| C3 | B | 0.1288 | 0.5721 | 0.8955 | 0.35 | 0.050 |

| C4 | A | 0.2345 | 0.6789 | 0.0123 | 0.65 | 0.046 |

Similarly, rotational disorder of the propan-2-yl group around the N-C bond is another plausible scenario that would require advanced modeling. The successful application of these theoretical treatments is paramount for achieving an accurate and comprehensive structural description of this compound, providing critical insights into its conformational landscape and intramolecular dynamics.

Chemical Reactivity and Derivatization Strategies for 3 Propan 2 Yl 1 Pyrrolidin 3 Yl Urea

Reactivity of the Urea (B33335) Moiety

The urea group is characterized by a carbonyl carbon bonded to two nitrogen atoms. This arrangement results in resonance stabilization, which delocalizes the lone pairs of the nitrogen atoms into the carbonyl group, rendering the urea less reactive than other carbonyl compounds like ketones or esters. nih.gov Nevertheless, the urea moiety presents several avenues for chemical transformation.

Urea derivatives are generally stable but can undergo hydrolysis to their constituent amines and carbon dioxide under acidic or basic conditions, typically requiring elevated temperatures. scispace.comnih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. byjus.com This is followed by a nucleophilic attack from a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and elimination of one of the amine fragments leads to a carbamic acid, which is unstable and decomposes to the other amine and carbon dioxide.

Step 1: Protonation of the carbonyl oxygen.

Step 2: Nucleophilic attack by water on the carbonyl carbon.

Step 3: Proton transfer from the water moiety to one of the nitrogen atoms.

Step 4: Elimination of an amine (either propan-2-amine or pyrrolidin-3-amine) to form a protonated carbamic acid.

Step 5: Decomposition of the carbamic acid intermediate.

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which can then collapse, eliminating one of the amine anions after a proton transfer from water. This pathway is generally less efficient for ureas than for esters due to the poor leaving group ability of the resulting amide anions.

Interactive Table: Proposed Intermediates in Hydrolysis

| Condition | Initiating Step | Key Intermediate | Products |

|---|---|---|---|

| Acidic | Protonation of Carbonyl Oxygen | Tetrahedral di-protonated species | Propan-2-amine, Pyrrolidin-3-amine, CO₂, H⁺ |

| Basic | Nucleophilic attack by OH⁻ | Tetrahedral alkoxide anion | Propan-2-amine, Pyrrolidin-3-amine, CO₂ |

The nitrogen atoms of the urea moiety possess lone pairs and can act as nucleophiles, although their nucleophilicity is diminished by resonance delocalization. The two nitrogen atoms in 3-(propan-2-yl)-1-(pyrrolidin-3-yl)urea are electronically distinct. The nitrogen atom bonded to the electron-donating isopropyl group (N-propan-2-yl) is expected to be more electron-rich and thus more nucleophilic than the nitrogen atom that is part of the pyrrolidine (B122466) ring system. Consequently, electrophilic attack, such as alkylation or acylation, is predicted to occur selectively at the N-(propan-2-yl) nitrogen under kinetic control.

However, reactions with certain electrophiles can lead to products at either nitrogen or the carbonyl oxygen, depending on the reaction conditions and the nature of the electrophile. scispace.com

The carbonyl carbon of the urea is an electrophilic center and can be attacked by nucleophiles. libretexts.org This initiates a nucleophilic acyl substitution reaction following a tetrahedral addition-elimination mechanism. masterorganicchemistry.com The reactivity of the urea carbonyl is significantly lower than that of acid halides or anhydrides because the amino groups are poor leaving groups. libretexts.org

For a substitution reaction to proceed, the incoming nucleophile must be significantly more reactive or the reaction must be driven by factors such as intramolecular cyclization. For example, strong nucleophiles under harsh conditions could potentially displace one of the amine fragments. The viability of such a substitution is dependent on the relative basicity of the nucleophile and the leaving group; the equilibrium generally favors the side with the weaker base. masterorganicchemistry.com

Reactivity of the Pyrrolidine Ring System

The pyrrolidine ring contains a secondary amine, which is a key site for functionalization and derivatization.

The secondary amine nitrogen of the pyrrolidine ring is a potent nucleophile and readily undergoes alkylation and acylation reactions. These transformations are common and efficient methods for introducing a wide range of functional groups onto the pyrrolidine scaffold. nih.gov

Alkylation: N-alkylation can be achieved using various alkylating agents.

Alkyl Halides: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to scavenge the resulting acid (e.g., K₂CO₃, Et₃N) yields the corresponding N-alkylated tertiary amine.

Reductive Amination: A highly effective method involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, or sodium cyanoborohydride, NaBH₃CN). This process forms a new carbon-nitrogen bond. nih.gov

Acylation: N-acylation introduces an acyl group, forming an amide. This is typically accomplished using:

Acyl Chlorides or Anhydrides: These highly reactive reagents react readily with the pyrrolidine nitrogen, often in the presence of a base like triethylamine (B128534) or pyridine, to afford the N-acyl derivative. researchgate.net

Carboxylic Acids: Direct coupling with carboxylic acids is possible using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Interactive Table: Derivatization of the Pyrrolidine Nitrogen

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| Reductive Amination | Acetone (B3395972), NaBH(OAc)₃ | N-isopropyl Tertiary Amine |

| Acylation | Acetyl Chloride | N-acetyl Amide |

| Sulfonylation | Tosyl Chloride (TsCl) | N-tosyl Sulfonamide |

The cleavage of C-N bonds in an unstrained ring like pyrrolidine is a synthetically challenging transformation that typically requires specific activation. researchgate.netresearchgate.net Direct ring-opening of the pyrrolidine in this compound is not expected under standard conditions. However, theoretical pathways can be considered based on modern synthetic methods.

Potential Mechanisms:

Oxidative Cleavage: One theoretical approach involves the oxidation of the pyrrolidine nitrogen to an iminium ion intermediate. This could potentially be achieved using specialized photoredox or electrochemical methods. The resulting iminium ion could then be susceptible to nucleophilic attack, leading to ring opening. researchgate.net

Lewis Acid-Catalyzed Cleavage: Strong Lewis acids could coordinate to the pyrrolidine nitrogen, activating the adjacent C-N bonds towards cleavage by a nucleophile. This strategy has been reported for N-activated pyrrolidines (e.g., N-benzoyl pyrrolidine). researchgate.net

Deconstructive Functionalization: Advanced methods using radical-based approaches or transition metal catalysis could theoretically achieve C-N bond cleavage. researchgate.net For instance, a process involving hydrogen atom transfer from a C-H bond adjacent to the nitrogen, followed by fragmentation, could be envisioned.

These ring-opening reactions are not trivial and would require highly specific and often harsh conditions. Their feasibility for this particular molecule would need to be confirmed through experimental investigation, as the presence of the urea moiety could interfere with or participate in the reaction.

Substitution Reactions on the Pyrrolidine Ring System (e.g., Alpha-Functionalization)

The pyrrolidine ring of this compound, while substituted at the C-3 position by the urea moiety, possesses reactive sites amenable to further functionalization, particularly at the alpha-positions (C-2 and C-5) adjacent to the nitrogen atom. The nitrogen atom itself, being a secondary amine, confers basicity and nucleophilicity to the scaffold, influencing the ring's reactivity. nih.gov Direct functionalization of the C-H bonds at the α-position represents a powerful strategy for structural elaboration.

Theoretically, α-functionalization can be achieved through pathways involving the in situ formation of an N-acyliminium ion intermediate. Methods for generating such intermediates from cyclic tertiary alkylamines include metal-catalyzed polar oxidation pathways or the use of organic oxidants. acs.orgpitt.edu These cross-dehydrogenative coupling methods can facilitate a variety of transformations, including alkynylation, arylation, and Mannich reactions. acs.orgnih.gov For this compound, this would first require N-acylation or N-sulfonylation to form a suitable precursor for oxidation.

A plausible theoretical pathway for α-functionalization is outlined below:

N-Protection/Activation: The pyrrolidine nitrogen is first protected with a group that also serves to activate the α-protons, such as a tosyl or a removable aryl group.

Iminium Ion Formation: An oxidant, such as a quinone monoacetal or an oxoammonium salt, could be employed to abstract a hydride from the α-position, generating a reactive cyclic iminium ion. acs.orgnih.gov

Nucleophilic Addition: The electrophilic iminium ion is then trapped by a suitable nucleophile (e.g., organometallic reagents, enolates, or electron-rich arenes), leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position. acs.org

Steric hindrance from the C-3 urea substituent would likely influence the regioselectivity of this functionalization. It is plausible that substitution would preferentially occur at the C-5 position, which is more sterically accessible. In cases of α-substituted pyrrolidines, functionalization often occurs at the less sterically hindered position. nih.gov

The table below illustrates a theoretical set of reactants and expected products for the α-functionalization of an N-protected derivative of the parent compound.

| N-Protecting Group | Oxidant | Nucleophile | Theoretical α-Functionalized Product |

| N-Tosyl | DDQ | Phenylmagnesium bromide | 5-Phenyl-1-tosyl-3-(3-isopropylureido)pyrrolidine |

| N-Benzyl | Oxoammonium Salt | Sodium Malonate | Diethyl 2-((1-benzyl-4-(3-isopropylureido)pyrrolidin-2-yl)malonate |

| N-Boc | Quinone Monoacetal | Indole | 5-(Indol-3-yl)-1-Boc-3-(3-isopropylureido)pyrrolidine |

Reactivity of the Isopropyl Group

The isopropyl group, attached to the urea nitrogen, is a seemingly simple alkyl substituent, but it possesses distinct reactivity that can be exploited for derivatization under specific theoretical conditions, primarily through oxidative or radical-mediated pathways.

Oxidation Pathways and Functionalization at Alkyl Positions (Theoretical Considerations)

While alkyl groups are generally robust, the tertiary carbon-hydrogen (C-H) bond of the isopropyl moiety is a potential site for oxidative functionalization. This position is more susceptible to oxidation than the primary C-H bonds of the methyl groups. Theoretical approaches to functionalize this position could involve powerful oxidizing agents capable of C-H activation.

Potential oxidative transformations include:

Hydroxylation: Direct oxidation to an alcohol, forming a tertiary alcohol on the isopropyl's methine carbon. This would require potent reagents, and selectivity could be a challenge. The resulting intermediate, a hemiaminal-like structure, might be unstable.

Ketone Formation: More extensive oxidation could theoretically lead to the formation of acetone and a corresponding primary urea, effectively cleaving the isopropyl group. This is analogous to the oxidation of secondary alcohols to ketones. scirp.org

Computational studies can help predict the feasibility of such transformations by calculating the C-H bond dissociation energies (BDE). The tertiary C-H bond of the isopropyl group is expected to have a lower BDE than the primary C-H bonds, making it the preferred site for hydrogen atom abstraction, a key step in many oxidation and radical reactions.

Radical Reactions and Their Theoretical Impact on Stability

The isopropyl group can participate in radical reactions, forming a stable tertiary isopropyl radical upon homolytic cleavage of the tertiary C-H bond. This radical is stabilized by hyperconjugation. The formation of an isopropyl radical on the this compound scaffold could be initiated by radical initiators (e.g., peroxides) or photolysis under theoretical conditions.

Once formed, the isopropyl radical is highly reactive and can undergo several transformations:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction.

Addition Reactions: It can add to unsaturated systems like alkenes or alkynes, forming a new carbon-carbon bond.

Substitution Reactions: It can participate in radical substitution processes.

Strategic Derivatization for Scaffold Elaboration and Diversity-Oriented Synthesis (Theoretical Design)

The this compound scaffold contains multiple points for derivatization, making it an attractive core for diversity-oriented synthesis. Strategic elaboration can be theoretically designed using principles of orthogonal chemistry and linker technology to generate a library of analogues with diverse functionalities.

Introduction of Additional Functionalities via Orthogonal Chemistry

Orthogonal chemistry allows for the modification of one functional group in the presence of others by using reactions with mutually exclusive reactivity. mdpi.com The parent compound offers several sites for such selective modifications:

Pyrrolidine Nitrogen (NH): This secondary amine is a prime site for alkylation, acylation, or sulfonylation. It can also be used in "click" reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), after initial functionalization with an azide (B81097) or a strained alkyne. nih.gov

Urea Nitrogens (NH): The two N-H protons on the urea moiety have different reactivities. The N-H adjacent to the pyrrolidine is less sterically hindered and potentially more nucleophilic than the N-H adjacent to the isopropyl group. Selective acylation or alkylation could be possible under carefully controlled conditions.

Pyrrolidine Ring (C-H bonds): As discussed in section 5.2.3, C-H functionalization offers a pathway to introduce substituents directly onto the carbon skeleton.

The following table outlines a theoretical orthogonal strategy for multi-site derivatization.

| Step | Target Site | Reaction Type | Reagents | Resulting Functionality |

| 1 | Pyrrolidine N-H | Acylation | Azidoacetic acid, EDCI | N-azidoacetyl group |

| 2 | Urea N-H | Boc-protection | Di-tert-butyl dicarbonate | N'-Boc protected urea |

| 3 | Azide group | SPAAC (Click Chemistry) | Bicyclononyne-PEG-Fluorophore | Conjugation to a fluorescent tag |

| 4 | Boc group | Deprotection | Trifluoroacetic acid (TFA) | Free Urea N-H for further reaction |

This step-wise approach ensures that each reaction proceeds with high selectivity, allowing for the controlled build-up of molecular complexity.

Linker Design for Conjugation and Scaffold Assembly (Theoretical Principles)

For applications such as targeted drug delivery or the creation of bivalent molecules (e.g., PROTACs), the parent compound can be attached to another molecule of interest (a protein, a peptide, another small molecule) via a chemical linker. mdpi.comsymeres.com The design of this linker is critical as it influences the physicochemical properties, stability, and biological activity of the final conjugate. nih.govacs.org

Key principles in theoretical linker design include:

Length and Flexibility: The linker must be long enough to avoid steric hindrance between the two conjugated entities but not so long as to be overly flexible, which can lead to undesirable entropic penalties upon binding to a target. acs.org Polyethylene glycol (PEG) chains and simple alkyl chains are common choices to modulate length and flexibility. mdpi.com

Chemical Composition and Stability: The linker can be cleavable or non-cleavable. symeres.com Cleavable linkers (e.g., containing ester or disulfide bonds) are designed to release the active molecule under specific physiological conditions. Non-cleavable linkers (e.g., based on amides or triazoles) provide a stable connection.

Conjugation Chemistry: The linker must possess functional groups at its termini that can react efficiently and selectively with handles on both the parent scaffold and the molecule to be attached. mdpi.com Common conjugation reactions include amide bond formation, reductive amination, and click chemistry. mdpi.comnih.gov

The pyrrolidine nitrogen is the most straightforward attachment point for a linker on the this compound scaffold.

| Linker Type | Example Structure | Attachment Chemistry | Theoretical Application |

| Flexible, Non-cleavable | -NH-(CH₂)₄-COOH | Amide coupling | Stable conjugation to a biomolecule |

| Rigid, Non-cleavable | -NH-CO-(p-C₆H₄)-COOH | Amide coupling | Spatially defined scaffold assembly |

| Flexible, Cleavable | -NH-CO-(CH₂)₂-S-S-(CH₂)₂-COOH | Disulfide bond formation | Prodrug design for reductive environments |

| PEG-based | -NH-(CH₂CH₂O)₄-COOH | Amide coupling | Improving solubility and pharmacokinetic properties |

By systematically varying these linker properties, it is theoretically possible to fine-tune the performance of conjugates derived from the this compound scaffold for a wide range of applications.

Stereoselective Derivatization at Chiral Centers within the Compound

The primary chiral center in this compound is the carbon atom at the 3-position of the pyrrolidine ring, which is bonded to the urea functional group. Stereoselective derivatization strategies for this compound would aim to introduce new functional groups or modify existing ones while preserving or selectively altering the configuration of this stereocenter. Such strategies are crucial for exploring the structure-activity relationships of its derivatives.

Drawing from established principles in the asymmetric synthesis of pyrrolidine-based structures, several approaches can be conceptualized for the stereoselective derivatization of this compound. unibo.itnih.gov These methods often leverage the existing chirality of the molecule to direct the stereochemical outcome of subsequent reactions.

One potential strategy involves the functionalization of the pyrrolidine ring itself. For instance, reactions that proceed through a chiral intermediate or are guided by a chiral catalyst can introduce substituents at other positions on the ring with a high degree of stereocontrol relative to the existing chiral center. whiterose.ac.ukacs.org The urea moiety can also play a role in directing these reactions through non-covalent interactions, such as hydrogen bonding, which can influence the transition state geometry of the reaction.

The following table outlines potential stereoselective derivatization strategies that could be applied to this compound, based on analogous reactions reported for other chiral pyrrolidine derivatives. It is important to note that these are proposed strategies and would require experimental validation.

| Strategy | Reaction Type | Potential Reagents/Catalysts | Targeted Position | Expected Stereochemical Outcome |

| Asymmetric Alkylation | C-H activation/alkylation | Chiral palladium or rhodium catalysts, alkyl halides | C2 or C5 of the pyrrolidine ring | Diastereoselective formation of a second chiral center |

| Directed Reduction | Ketone reduction | Chiral reducing agents (e.g., CBS catalyst) on an oxidized precursor | C2 or C5 of a pyrrolidone precursor | Enantioselective reduction to a hydroxyl group |

| Michael Addition | Conjugate addition | Chiral organocatalyst (e.g., a proline derivative), Michael acceptor | N1 of the pyrrolidine ring (if deprotected) | Formation of a new C-N bond with potential for dynamic kinetic resolution |

| Diastereoselective Cyclization | Intramolecular cyclization | Acid or base catalysis on a suitably functionalized precursor | Formation of a fused ring system | Control of stereochemistry at newly formed ring junctions |

These strategies highlight the potential for creating a diverse library of derivatives of this compound with controlled stereochemistry. The success of these derivatizations would depend on the careful selection of reaction conditions and catalysts to achieve high levels of diastereoselectivity or enantioselectivity. The development of such synthetic routes is a key aspect of modern organic chemistry, enabling the synthesis of complex and biologically active molecules. nih.govnih.gov

Theoretical Frameworks for the Utilization of 3 Propan 2 Yl 1 Pyrrolidin 3 Yl Urea As a Molecular Scaffold

Design Principles for Scaffold Modification and Structure-Activity Relationship (SAR) Exploration

The exploration of the chemical space around the 3-(propan-2-yl)-1-(pyrrolidin-3-yl)urea scaffold is guided by established principles of medicinal chemistry, aiming to systematically probe the structure-activity relationship (SAR). The core scaffold presents three primary regions for modification: the isopropyl group, the urea (B33335) linkage, and the pyrrolidine (B122466) ring.

Isopropyl Group (R¹): This lipophilic group likely interacts with a hydrophobic pocket in a target protein. Modifications at this position could include varying the alkyl chain length, introducing branching, or replacing it with cyclic or aromatic moieties to optimize van der Waals interactions.

Urea Moiety: The urea functional group is a key pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor. nih.govacs.org The N-H protons can form crucial hydrogen bonds with protein backbone or side-chain acceptors, while the carbonyl oxygen can interact with hydrogen bond donors. nih.gov The conformational rigidity of the urea moiety also helps in pre-organizing the substituents for optimal binding. nih.gov

Pyrrolidine Ring (R²): The pyrrolidine ring offers several points for diversification. The secondary amine can be substituted with a wide range of functional groups to modulate polarity, basicity, and to introduce additional binding interactions. The stereochemistry of the pyrrolidine ring is another critical factor, as different stereoisomers can exhibit distinct biological activities due to the specific three-dimensional arrangement of substituents. researchgate.netnih.gov

A systematic SAR exploration would involve the synthesis and biological evaluation of a focused library of analogs, as outlined in the following table:

| Modification Site | Proposed Modification | Rationale |

| Isopropyl Group (R¹) | Replacement with cyclopropyl, cyclobutyl, t-butyl | To probe the size and shape of the hydrophobic pocket. |

| Replacement with phenyl, substituted phenyl | To explore potential pi-stacking or other aromatic interactions. | |

| Pyrrolidine Ring (R²) | N-alkylation with methyl, ethyl, benzyl (B1604629) | To investigate the impact of steric bulk and lipophilicity at this position. |

| N-acylation with acetyl, benzoyl | To introduce additional hydrogen bond acceptors and modulate basicity. | |

| Introduction of substituents on the pyrrolidine ring | To explore additional binding pockets and modulate the ring conformation. |

Pharmacophore-Based Molecular Design and Ligand Optimization (Theoretical Approach)

Pharmacophore modeling is a powerful tool in rational drug design that can be applied to the this compound scaffold. nih.gov A hypothetical pharmacophore model can be constructed based on the key chemical features of the scaffold, which are likely to be important for biological activity.

The essential features of a pharmacophore model for a ligand based on this scaffold would likely include:

Two Hydrogen Bond Donors (HBD): Corresponding to the two N-H groups of the urea moiety.

One Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen of the urea.

One Hydrophobic Feature (HY): Representing the isopropyl group.

One Positive Ionizable Feature (PI): Representing the basic nitrogen of the pyrrolidine ring, which would be protonated at physiological pH.

This pharmacophore model can be used as a 3D query to search virtual databases for novel compounds with different core structures but similar spatial arrangements of key functional groups. nih.gov Furthermore, during ligand optimization, this model can guide the modification of the this compound scaffold to enhance its fit to the pharmacophore and, consequently, its biological activity.

Rational Design of Virtual Ligand Libraries Based on the this compound Framework

The this compound scaffold is an excellent starting point for the design of large, diverse virtual ligand libraries. The design of such a library involves the systematic enumeration of derivatives by attaching various chemical building blocks at defined points of diversification on the scaffold.

The primary points of diversification on the scaffold are the nitrogen of the pyrrolidine ring and potentially the carbon atoms of the pyrrolidine ring. A virtual library can be constructed by combining a set of commercially available or synthetically accessible building blocks with the core scaffold.

| Diversification Point | Building Block Class | Examples | Desired Properties |

| Pyrrolidine Nitrogen | Alkyl halides | Methyl iodide, benzyl bromide | Varying size, lipophilicity |

| Carboxylic acids (for amidation) | Acetic acid, benzoic acid | Introducing hydrogen bond acceptors | |

| Sulfonyl chlorides | Methane sulfonyl chloride, p-toluenesulfonyl chloride | Introducing hydrogen bond acceptors, modulating polarity | |

| Aldehydes/Ketones (for reductive amination) | Formaldehyde, acetone (B3395972), benzaldehyde | Introducing diverse substituents |

The resulting virtual library can then be filtered based on various physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to ensure drug-likeness.

In Silico Screening Methodologies for Virtual Compound Selection and Prioritization

Once a virtual library based on the this compound scaffold has been generated, in silico screening methodologies can be employed to select and prioritize a smaller subset of compounds for synthesis and biological testing. jetir.orgbohrium.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Each compound in the virtual library can be docked into the active site of a target receptor, and the binding affinity can be estimated using a scoring function. Compounds with the highest predicted binding affinities would be prioritized.

Pharmacophore-Based Screening: The previously generated pharmacophore model can be used to rapidly screen the virtual library. nih.gov Only those molecules that map well onto the pharmacophore model will be considered for further analysis.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds. mdpi.com This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicity profiles, which can then be deprioritized.

Structure-Based Molecular Design Concepts Applied to Urea Scaffolds for Theoretical Target Interactions

The urea moiety is a privileged scaffold in medicinal chemistry due to its ability to form a network of specific interactions with biological targets. frontiersin.org In the context of the this compound scaffold, the urea group is expected to play a central role in target binding.

Based on known protein-ligand interactions involving urea derivatives, the following theoretical interactions can be postulated:

| Urea Moiety Feature | Potential Interacting Residue | Type of Interaction |

| N-H (donor) | Aspartate, Glutamate (side chain carboxylate) | Hydrogen Bond |

| N-H (donor) | Main chain carbonyl oxygen | Hydrogen Bond |

| C=O (acceptor) | Arginine, Lysine (side chain amine) | Hydrogen Bond |

| C=O (acceptor) | Serine, Threonine, Tyrosine (side chain hydroxyl) | Hydrogen Bond |

| Urea backbone | Aromatic residues (Phenylalanine, Tyrosine, Tryptophan) | π-stacking or NH-π interactions nih.gov |

Application in Combinatorial Chemistry Libraries: Methodological Aspects of Scaffold Incorporation

The this compound scaffold is well-suited for incorporation into combinatorial libraries due to the availability of robust synthetic methodologies. The synthesis of a library of derivatives would typically involve a multi-step sequence that allows for the introduction of diversity at a late stage.

A plausible synthetic strategy for generating a combinatorial library on a solid support is as follows:

Immobilization: A protected 3-aminopyrrolidine (B1265635) derivative is attached to a solid support.

Urea Formation: The protecting group is removed, and the free amine is reacted with isopropyl isocyanate to form the core urea scaffold.

Diversification: The nitrogen of the pyrrolidine ring is then deprotected (if it was protected) and reacted with a diverse set of building blocks (e.g., alkyl halides, carboxylic acids, sulfonyl chlorides) in a parallel synthesis format.

Cleavage and Purification: The final compounds are cleaved from the solid support and purified.

This approach allows for the rapid generation of a large number of analogs for high-throughput screening, facilitating the discovery of lead compounds. nih.gov

Future Research Directions and Unexplored Avenues for 3 Propan 2 Yl 1 Pyrrolidin 3 Yl Urea

Advanced Computational Methodologies and Machine Learning Integration

AI-Driven Retrosynthesis Predictions for Complex Analogues

| AI Retrosynthesis Tool Category | Potential Application for 3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea Analogues | Key Benefit |

| Template-based Models | Prediction of common urea (B33335) and pyrrolidine (B122466) formation reactions. | High accuracy for known reaction types. |

| Template-free Models | Discovery of novel synthetic routes for highly functionalized or sterically hindered analogues. | Potential for innovation and discovery of new reactions. |

| Hybrid Models | A balanced approach leveraging known reactions while exploring novel possibilities. | A combination of reliability and creativity in synthetic design. |

Enhanced Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its function. Molecular dynamics (MD) simulations provide a computational microscope to observe the movements of atoms and molecules over time. For this compound, enhanced MD simulations can elucidate the influence of different solvents on its conformational landscape. rsc.org

| Simulation Parameter | Information Gained for this compound | Potential Impact on Research |

| Solvent Type (e.g., water, DMSO, chloroform) | Preferred molecular conformations and solvent-solute interactions. | Guidance for reaction conditions and formulation development. |

| Temperature | Changes in conformational flexibility and stability. | Understanding of thermal stability and dynamic behavior. |

| Presence of Co-solutes | Influence of other molecules on conformation and aggregation. | Insights into behavior in complex biological or chemical environments. |

Deep Learning for Theoretical Property Prediction and Molecular Design Optimization

Deep learning, a subset of machine learning, has shown remarkable success in predicting a wide range of molecular properties directly from a compound's structure. uc.ptulster.ac.uk For this compound and its virtual analogues, deep learning models can be trained to predict properties such as solubility, lipophilicity, and potential biological activities. nih.gov

This in silico screening allows for the rapid evaluation of a large number of virtual compounds without the need for their physical synthesis and testing. ijpsjournal.com Generative deep learning models can even be used for molecular design optimization. researchgate.net By defining a set of desired properties, these models can generate novel molecular structures that are predicted to have an optimal balance of these characteristics. This approach can significantly accelerate the discovery of new drug candidates or materials with tailored functionalities. nih.gov

| Predicted Property | Deep Learning Model Type | Relevance for this compound |

| Aqueous Solubility | Graph Neural Networks (GNNs) | Prediction of bioavailability and suitability for biological applications. |

| Lipophilicity (LogP) | Recurrent Neural Networks (RNNs) with SMILES strings | Estimation of membrane permeability and pharmacokinetic behavior. |

| Binding Affinity to a Target Protein | 3D Convolutional Neural Networks (3D-CNNs) | Identification of potential therapeutic applications. |

Novel and Sustainable Synthetic Pathways for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org For the synthesis of this compound, exploring novel and sustainable pathways is a critical area for future research.

Traditional methods for urea synthesis often involve the use of phosgene (B1210022) or its derivatives, which are highly toxic. nih.gov Modern approaches are moving towards greener alternatives. For instance, the electrocatalytic synthesis of urea from nitrate (B79036) and carbon dioxide under ambient conditions represents a significant advancement in sustainable chemistry. springernature.com While directly applying this to a substituted urea would be a long-term goal, it highlights the direction of the field.